5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic aromatic compound with a benzimidazole core structure. This compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the benzimidazole ring.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
It’s known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities
Biochemical Analysis
Biochemical Properties
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are vital for understanding the compound’s impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for determining the compound’s specific roles in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethoxy-1H-benzo[d]imidazole-2-thiol
- 6-Chloro-1H-benzo[d]imidazole-2-thiol
- 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPYWLKJBRSMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625137 | |
Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887572-60-3 | |
Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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